molecular formula C22H23N3O2S B11280427 N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11280427
M. Wt: 393.5 g/mol
InChI Key: KYQKWNVWPRGTQB-UHFFFAOYSA-N
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Description

N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves the formation of the thiazole ring followed by the introduction of the benzamide and butylphenyl groups. One common method involves the reaction of 4-butylphenyl isothiocyanate with 2-aminothiazole in the presence of a base to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis . Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4-BUTYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the butylphenyl group enhances its hydrophobicity, which can improve its interaction with biological membranes. Additionally, the thiazole ring contributes to its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C22H23N3O2S/c1-2-3-7-16-10-12-18(13-11-16)23-20(26)14-19-15-28-22(24-19)25-21(27)17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

KYQKWNVWPRGTQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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